molecular formula C23H21BrN2O3 B5205494 3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide

3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide

Cat. No. B5205494
M. Wt: 453.3 g/mol
InChI Key: LVKGSPIJCCOIRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the benzamide family of compounds and has been found to have potential applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro, as well as inhibit the release of pro-inflammatory cytokines in vitro. It has also been found to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide in lab experiments is that it is relatively easy to synthesize. It is also relatively stable and can be stored for long periods of time. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide. One direction is to further investigate its potential as an anticancer agent, particularly in vivo. Another direction is to investigate its potential as an anti-inflammatory agent in vivo. Additionally, further research is needed to fully understand its mechanism of action and to identify other potential applications for this compound.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide involves several steps. The first step is the reaction of 4-aminobenzoyl chloride with phenylacetic acid to form N-(4-phenylacetyl)aminobenzamide. This intermediate is then reacted with 4-bromo-2-nitroaniline to form 3-bromo-4-nitro-N-(4-phenylacetyl)aminobenzamide. The final step involves the reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder or tin (II) chloride, followed by the addition of ethyl iodide to form the ethoxy group.

Scientific Research Applications

3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide has been found to have potential applications in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the release of pro-inflammatory cytokines in vitro.

properties

IUPAC Name

3-bromo-4-ethoxy-N-[4-[(2-phenylacetyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21BrN2O3/c1-2-29-21-13-8-17(15-20(21)24)23(28)26-19-11-9-18(10-12-19)25-22(27)14-16-6-4-3-5-7-16/h3-13,15H,2,14H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKGSPIJCCOIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide

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